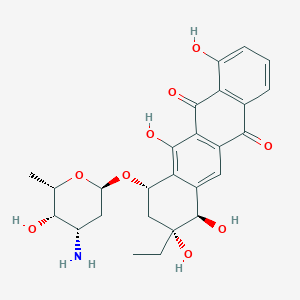

11-Deoxyoxaunomycin

Description

Contextualization within Anthracycline Antibiotic Research

11-Deoxyoxaunomycin is a member of the anthracycline class of antibiotics, a group of natural products that are among the most effective and widely used chemotherapeutic agents. nih.gov Archetypal anthracyclines such as doxorubicin (B1662922) and aclarubicin (B47562) have been staples in clinical oncology for decades, employed against a wide array of cancers. nih.govacs.orgresearchgate.net The research into compounds like this compound is situated within the broader effort to understand the intricate structure-activity relationships that govern the biological effects of anthracyclines. acs.orgjst.go.jp Scientists synthesize and study analogues of clinically used drugs to investigate how specific structural modifications—such as the presence or absence of a hydroxyl group at a particular position—affect mechanisms of action, cytotoxicity, and potential for therapeutic improvement. acs.orgebi.ac.uk The study of this compound and its stereoisomers contributes to this fundamental knowledge base, aiming to dissect the roles of specific functional groups on bioactivity. acs.orgjst.go.jpresearchgate.net

Historical Perspectives on its Discovery and Initial Research Focus

The initial research concerning compounds related to this compound emerged in the mid-1990s. In 1995, a team of researchers led by O. Johdo reported the discovery of two new anthracycline antibiotics: 10-epi-oxaunomycin (B1254515) and its analogue, 10-epi-11-deoxyoxaunomycin (B1248581). jst.go.jpbikaken.or.jpnih.gov These compounds were not isolated directly from a microbial fermentation process but were instead generated photochemically from precursor metabolites. jst.go.jpebi.ac.uknih.gov

Specifically, 10-epi-11-deoxyoxaunomycin was produced from the precursor D788-3, chemically known as 10-carboxy-11-deoxy-13-deoxocarminomycin. jst.go.jpebi.ac.uknih.gov This precursor metabolite was isolated from the culture broth of a blocked mutant strain, RPM-5, which was derived from a baumycin-producing Streptomyces sp. D788. ebi.ac.uk

The initial research focus was twofold. First, it centered on the novel photochemical method to produce these anthracyclines from their carboxylic acid precursors. ebi.ac.uk Second, the primary biological investigation involved evaluating their growth-inhibitory activities against cultured L1210 leukemic cells. jst.go.jpresearchgate.netnih.gov A key aspect of this early work was to compare the bioactivity of these new compounds to their structural relatives, oxaunomycin (B35306) and this compound, to understand the effects of the stereochemistry at the C-10 position and the impact of the hydroxyl group at C-11. jst.go.jpebi.ac.ukresearchgate.net

| Precursor Compound | D788-3 (10-carboxy-11-deoxy-13-deoxocarminomycin) jst.go.jpebi.ac.uknih.gov |

| Product Compound | 10-epi-11-deoxyoxaunomycin jst.go.jpebi.ac.uknih.gov |

| Source of Precursor | Streptomyces sp. D788 (mutant strain RPM-5) ebi.ac.uk |

| Method of Production | Photochemical reaction jst.go.jpebi.ac.uknih.gov |

| Initial Biological Test | Growth inhibition of L1210 leukemic cells jst.go.jpnih.gov |

Overview of Key Academic Research Domains concerning this compound

Academic research involving this compound and its related structures primarily falls into three interconnected domains: chemical synthesis, evaluation of antitumor activity, and structure-activity relationship (SAR) studies.

Chemical Synthesis : This domain encompasses the methods developed for producing this compound and its analogues. The initial report detailed a photochemical synthesis from a microbially-derived precursor. jst.go.jpnih.gov More broadly, the synthesis of various anthracycline analogues, including structures related to this compound, is a key area of research for creating libraries of compounds to test for improved biological properties. nih.govacs.org These synthetic efforts are crucial for generating sufficient quantities of the compound for biological testing and for creating structural variants needed for SAR studies. google.com

Antitumor Activity Evaluation : A significant focus of the research has been to determine the cytotoxic effects of these compounds. The initial studies measured the in vitro growth inhibitory activity of 10-epi-11-deoxyoxaunomycin against L1210 leukemia cells. ebi.ac.uknih.gov This line of investigation is fundamental to assessing the potential of any new anthracycline analogue as an anticancer agent. Comparing the cytotoxicity of this compound derivatives to established drugs like doxorubicin provides a benchmark for their potency. acs.org

Structure-Activity Relationship (SAR) Studies : This research domain is arguably the most critical, as it seeks to understand how the specific molecular architecture of this compound influences its biological function. A central question in the initial research was the effect of the hydroxyl group at the C-11 position and the stereoconfiguration at C-10 on antitumor activity. jst.go.jpresearchgate.netnih.gov By comparing the bioactivity of this compound with oxaunomycin (which has an 11-hydroxyl group), researchers can deduce the importance of this functional group for cytotoxicity. acs.orgebi.ac.uk These studies provide valuable insights for the rational design of future anthracycline-based drugs with potentially improved therapeutic profiles. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H29NO9 |

|---|---|

Molecular Weight |

499.5 g/mol |

IUPAC Name |

(7S,9R,10R)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,10-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C26H29NO9/c1-3-26(34)9-16(36-17-8-14(27)21(29)10(2)35-17)19-13(25(26)33)7-12-20(24(19)32)23(31)18-11(22(12)30)5-4-6-15(18)28/h4-7,10,14,16-17,21,25,28-29,32-34H,3,8-9,27H2,1-2H3/t10-,14-,16-,17-,21+,25+,26+/m0/s1 |

InChI Key |

JHJKQDWNOHYHJQ-QVHZQCRPSA-N |

Isomeric SMILES |

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O |

Canonical SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)O)N)O |

Synonyms |

10-epi-11-deoxyoxaunomycin 11-deoxyoxaunomycin |

Origin of Product |

United States |

Isolation, Characterization, and Production Strategies of 11 Deoxyoxaunomycin

Methodologies for Natural Product Isolation and Purification in Anthracycline Research

The isolation of specific anthracyclines like 11-Deoxyoxaunomycin from complex biological mixtures produced during fermentation is a multi-step process that relies on fundamental chemical principles. hilarispublisher.com The general strategy involves extraction followed by a series of chromatographic purifications to isolate the target compound with high purity. nih.govfrontiersin.org

The initial step is typically the extraction of metabolites from the fermentation broth. For anthracyclines produced by Streptomyces, the entire culture broth is often extracted using a water-immiscible organic solvent, such as ethyl acetate, after adjusting the pH to optimize the solubility of the target compounds. nih.gov This process, known as solvent extraction or liquid-liquid partitioning, separates the desired compounds from the aqueous culture medium and cell mass into the organic phase based on their polarity and solubility. hilarispublisher.com

Following extraction, the crude extract, which contains a complex mixture of related compounds, undergoes various chromatographic techniques for separation and purification. hilarispublisher.comfrontiersin.org These methods separate molecules based on their differential partitioning between a stationary phase and a mobile phase. hilarispublisher.com

Common Chromatographic Techniques in Anthracycline Isolation:

| Technique | Principle and Application in Anthracycline Research |

| Thin-Layer Chromatography (TLC) | A rapid and cost-effective method used for the initial qualitative analysis of the crude extract. hilarispublisher.com It helps in identifying the presence of different components and selecting appropriate solvent systems for column chromatography. hilarispublisher.com |

| Column Chromatography (CC) | A preparative technique used for the bulk separation of compounds from the crude extract. The stationary phase is typically silica (B1680970) gel, and the mobile phase is a gradient of solvents with increasing polarity. hilarispublisher.com |

| High-Performance Liquid Chromatography (HPLC) | A high-resolution technique used in the final stages of purification to obtain highly pure compounds. hilarispublisher.com Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. It is also used for the quantitative determination of the produced anthracyclines. hilarispublisher.comnih.gov |

| Solid-Phase Extraction (SPE) | Often used for sample clean-up and rapid fractionation of crude extracts before HPLC analysis. frontiersin.orgresearchgate.net It utilizes stationary phases with different chemistries to selectively retain and elute the target compounds. researchgate.net |

The successful isolation of a pure natural product requires a combination of these techniques, often guided by bioassays to track the desired activity through the fractionation process. frontiersin.org The final identification and structural elucidation of the isolated compound are then performed using spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govup.pt

Fermentation and Bioprocess Optimization Research for this compound Production

The production of anthracyclines, including the precursors to this compound, is primarily achieved through microbial fermentation. mdpi.com The genus Streptomyces is renowned for its ability to produce a vast array of secondary metabolites, including about 80% of known antibiotics. etsu.edu Specifically, the precursors of this compound are produced by blocked mutants of Streptomyces sp. D788. nih.govebi.ac.uk

Bioprocess development for maximizing the production of these compounds involves optimizing the three core components: the microorganism, the substrate (fermentation medium), and the environmental conditions. evologic.at The goal is to grow the microorganisms to a high biomass density, thereby increasing the yield of the target molecule. gfi.org

Research into the production of anthracyclines by Streptomyces sp. D788 has led to the isolation of biosynthetically blocked mutants. nih.gov For instance, the mutant strain RPM-5, derived from a daunorubicin-producing Streptomyces sp. D788, was found to accumulate specific precursor metabolites in the culture broth instead of the final product. ebi.ac.uk This is a key strategy in biotechnology to obtain specific intermediates that can be used for further modification.

Optimization of the fermentation process is crucial for enhancing yield and efficiency. mt.com This involves carefully controlling factors such as the composition of the culture medium, pH, temperature, and aeration. evologic.atmt.com Fermentation can be carried out in different modes, including batch, fed-batch, or continuous fermentation, with each having distinct advantages for scalability and control. cultiply.net For antibiotic production, batch and fed-batch processes are common. cultiply.net A typical basal medium for Streptomyces cultivation includes a variety of salts and carbon sources to support growth and metabolite production. ejbiotechnology.info

Example of a Basal Fermentation Medium for Streptomyces:

| Component | Concentration (g/L) | Purpose |

| Na₂HPO₄ | 2.9 | Phosphate (B84403) Source / Buffering Agent |

| KH₂PO₄ | 2.3 | Phosphate Source / Buffering Agent |

| NH₄Cl | 1.0 | Nitrogen Source |

| MgSO₄·7H₂O | 0.5 | Source of Magnesium Ions |

| CaCO₃ | 0.5 | Buffering Agent |

| FeSO₄ | 0.002 | Source of Iron Ions |

| Trace Element Solution | 5.0 ml/L | Provides essential micronutrients |

This table is based on a typical basal medium described for Streptomyces sp. and may be optimized for specific strains and products. ejbiotechnology.info

By manipulating the genetic makeup of the producing strain and optimizing the fermentation conditions, researchers can effectively channel the metabolic pathway towards the production of desired precursor compounds for this compound.

Semisynthetic Approaches to this compound and its Derivatives

Semisynthesis is a powerful strategy in medicinal chemistry that involves the chemical modification of a naturally produced precursor to create novel derivatives. up.pt This approach is particularly valuable in the case of this compound, where its direct production by fermentation is not the primary route. Instead, it and its analogs are often generated from precursor metabolites accumulated by blocked mutant strains of Streptomyces. ebi.ac.ukjst.go.jp

A notable semisynthetic route involves the photochemical conversion of specific anthracycline metabolites. jst.go.jp Research has shown that 10-epi-11-deoxyoxaunomycin (B1248581) can be photochemically produced from its precursor, D788-3 (10-carboxy-11-deoxy-13-deoxocarminomycin). ebi.ac.ukjst.go.jp This precursor is isolated from the culture broth of the blocked mutant strain RPM-5 of Streptomyces sp. D788. ebi.ac.uk This photochemical reaction represents an efficient and specific method to synthesize the target compound from a readily available biological starting material.

Photochemical Production of 10-epi-11-deoxyoxaunomycin:

| Precursor Metabolite | Product | Method | Source Organism (of precursor) |

| D788-3 (10-carboxy-11-deoxy-13-deoxocarminomycin) | 10-epi-11-deoxyoxaunomycin | Photochemical Reaction | Streptomyces sp. D788 (mutant strain RPM-5) |

| D788-1 (10-carboxy-13-deoxocarminomycin) | 10-epi-oxaunomycin (B1254515) | Photochemical Reaction | Streptomyces sp. D788 (mutant strain RPM-5) |

Data sourced from Yoshimoto et al., 1993 and Johdo et al., 1995. ebi.ac.ukjst.go.jp

The ability to generate derivatives through semisynthesis is crucial for structure-activity relationship (SAR) studies. By creating analogs like 10-epi-11-deoxyoxaunomycin, researchers can investigate the effects of specific structural modifications, such as the stereochemistry at the C-10 position and the absence of a hydroxyl group at C-11, on the compound's biological activity. ebi.ac.ukjst.go.jp This knowledge is vital for the development of new therapeutic agents with improved properties.

Advanced Synthetic Methodologies for 11 Deoxyoxaunomycin and Its Analogs

Total Synthesis Strategies for the 11-Deoxyoxaunomycin Scaffold

The total synthesis of this compound hinges on the successful construction of its tetracyclic aglycone core and the subsequent stereocontrolled attachment of the daunosamine (B1196630) sugar moiety.

Development of Aglycone Core Construction Methods

The aglycone of this compound is 11-deoxydaunomycinone. The total synthesis of this crucial intermediate has been accomplished through multiple routes. One effective strategy involves a seven-step synthesis, while another approach achieves the target in eight steps. rsc.org These methods provide a foundational platform for accessing the core structure of this compound and its analogs. The development of efficient and scalable routes to the aglycone is paramount for enabling further exploration of this class of compounds.

Stereoselective Glycosidation in this compound Synthesis

The introduction of the daunosamine sugar to the aglycone at the C-7 position with the correct α-anomeric stereochemistry is a pivotal and often challenging step in the synthesis of this compound. The daunosamine moiety is crucial for the biological activity of many anthracyclines. hilarispublisher.com Various glycosylation methods have been developed for related anthracyclines, which are applicable to the synthesis of this compound.

Table 1: Key Glycosylation Promoters and Donors for Anthracycline Synthesis

| Glycosyl Donor Type | Promoter/Activating Agent | Typical Selectivity | Reference |

| Thioglycosides | Silver hexafluorophosphate | α-selective | acs.org |

| 1-O-Silylated azido-sugars | Trimethylsilyl triflate (TMSOTf) | α-selective | icm.edu.pl |

| Glycosyl bromides | Silver triflate (AgOTf) | Variable | nih.gov |

| Glycals | Electrophiles, Brønsted acids | Dependent on C-3 substituent | nih.gov |

Late-Stage Functionalization Techniques for this compound Analogs

Late-stage functionalization (LSF) has emerged as a powerful strategy in medicinal chemistry to rapidly generate analogs of complex molecules from a common advanced intermediate. mpg.denih.gov This approach avoids lengthy de novo syntheses for each new derivative. For the this compound scaffold, LSF techniques can be employed to introduce a variety of functional groups at specific positions on the aglycone or the sugar moiety, enabling the exploration of structure-activity relationships.

C-H functionalization is a prominent LSF method that allows for the direct modification of otherwise unreactive carbon-hydrogen bonds. nih.gov For anthracycline-like molecules, this could involve, for example, the regioselective introduction of substituents on the aromatic rings of the aglycone. While specific examples for this compound are not extensively documented, the principles of LSF developed for other complex natural products provide a clear blueprint for its application in this context. frontiersin.org Such modifications can influence the molecule's electronic properties, solubility, and interactions with biological targets.

Photochemical Production Routes of 10-Epi-11-Deoxyoxaunomycin (B1248581)

A notable method for accessing a stereoisomer of this compound involves a photochemical reaction. Specifically, 10-epi-11-deoxyoxaunomycin can be produced from the precursor metabolite D788-3, which is 10-carboxy-11-deoxy-13-deoxocarminomycin. nih.govjst.go.jp This photochemical conversion provides a unique entry point to the 10-epi series of these anthracyclines, allowing for the investigation of the stereochemistry at the C-10 position on biological activity. nih.govjst.go.jp

Table 2: Photochemical Synthesis of 10-Epi-11-Deoxyoxaunomycin

| Precursor | Product | Reaction Type | Reference |

| D788-3 (10-carboxy-11-deoxy-13-deoxocarminomycin) | 10-epi-11-deoxyoxaunomycin | Photochemical | nih.govjst.go.jp |

Diversification Strategies for this compound Analogs

The generation of diverse analogs of this compound is crucial for optimizing its properties. A key focus for this diversification is the daunosamine moiety, as modifications at this site can significantly impact biological activity and overcome mechanisms of drug resistance. iiarjournals.org

Chemical Modification of the Daunosamine Moiety

The daunosamine sugar is a prime target for chemical modification to generate novel this compound analogs. The amino group at the C-3' position is a particularly attractive site for derivatization. For instance, in related anthracyclines like daunorubicin (B1662515), the transformation of the C-3' amino group into an amidino group has been shown to produce analogs that can overcome drug resistance in cancer cells. iiarjournals.org

Another strategy involves replacing the amino group with other functionalities. The synthesis of 3'-azido derivatives of daunorubicin and doxorubicin (B1662922) has yielded compounds that retain potent cytotoxic activity and can circumvent P-glycoprotein mediated drug efflux, a common resistance mechanism. usp.br These modifications highlight the potential for creating this compound analogs with improved pharmacological profiles by altering the electronic and steric properties of the daunosamine moiety. The daunosamine is considered a flexible domain, and changes to this sugar are generally well-tolerated in terms of maintaining bioactivity, making it a fertile ground for medicinal chemistry efforts. hilarispublisher.com

Modifications of the Anthracycline Aglycone in this compound Analogs

One notable analog is 4-O-demethyl-11-deoxydoxorubicin (ddDOX), which, as its name suggests, lacks both the C4-methoxy group and the C11-hydroxyl group present in doxorubicin. nih.gov X-ray diffraction analysis of ddDOX complexed with a DNA hexamer revealed that the absence of the O11 hydroxyl group creates a void in the intercalation space between the DNA base pairs. nih.gov This alteration is thought to affect the stacking interactions between the aglycone and DNA. nih.gov

Furthermore, the removal of the methoxy (B1213986) group at the C4 position in ddDOX results in a different binding surface in the major groove of the DNA. nih.gov The resulting O4 hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially altering interactions with proteins that bind to the drug-DNA complex. nih.gov These structural changes in the major groove, stemming from aglycone modifications, may be partially responsible for the differences in biological activities observed among anthracycline analogs. nih.gov

Broader research into hybrid anthracyclines has also shed light on the importance of the aglycone structure. Studies comparing doxorubicin and aclarubicin-based hybrids have indicated that the doxorubicin anthraquinone (B42736) aglycone may be slightly more favorable for cytotoxicity than the aclarubicin (B47562) aglycone. nih.govacs.org The synthesis of a library of doxorubicin/aclarubicin hybrids, which vary in their aglycone, glycan, and amine substitution patterns, has been a fruitful approach to probe these structure-activity relationships. nih.gov

The synthesis of aglycone mimics has been advanced through techniques like domino carbopalladation reactions. This method allows for the formation of two of the four rings of the anthracycline scaffold in a single step, starting from versatile building blocks like bromoglycals and dialkyne-substituted benzene (B151609) moieties. beilstein-journals.org This approach opens avenues for creating a diverse range of structurally varied aglycone mimics for biological evaluation. beilstein-journals.org

Biosynthetic approaches also offer pathways to novel aglycones. Microbial conversion of compounds like β-rhodomycinone and aklavinone (B1666741) using mutant strains of Streptomyces has led to the production of new anthracycline analogs. jst.go.jp Such methods can introduce modifications that are difficult to achieve through purely chemical synthesis.

Table 1: Selected Aglycone Modifications in Anthracycline Analogs and their Structural Impact

| Analog/Modification | Key Aglycone Feature | Structural Impact on DNA Complex | Reference |

| 4-O-demethyl-11-deoxydoxorubicin (ddDOX) | Lacks C11-hydroxyl group | Creates a void in the intercalation cavity, affecting stacking interactions. | nih.gov |

| Lacks C4-methoxy group (has C4-hydroxyl) | Creates a different binding surface in the major groove; O4-hydroxyl can form new hydrogen bonds. | nih.gov | |

| Doxorubicin/Aclarubicin Hybrids | Varied aglycone (doxorubicinone vs. aklavinone) | The doxorubicin aglycone appears slightly better for cytotoxicity in some contexts. | nih.govacs.org |

Green Chemistry Principles in this compound Synthesis Research

The synthesis of complex natural products like this compound and its analogs traditionally involves multi-step processes that can be resource-intensive and generate significant chemical waste. The application of green chemistry principles aims to mitigate these environmental impacts by designing more efficient and sustainable synthetic routes. While research specifically detailing green chemistry applications for this compound is not abundant, the broader strategies used in anthracycline and complex molecule synthesis are highly relevant.

The twelve principles of green chemistry provide a framework for this endeavor. Key principles applicable to anthracycline synthesis include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, using safer solvents, designing for energy efficiency, using renewable feedstocks, reducing derivatives, and employing catalysis. nih.govacs.orgroyalsocietypublishing.org

Biosynthesis and Biocatalysis: One of the most powerful green approaches is harnessing nature's own synthetic machinery. The biosynthesis of anthracyclines in organisms like Streptomyces species is a prime example of sustainable chemical production. mdpi.com These microbial fermentations occur in water under ambient conditions and build the complex aglycone from simple precursors like propionyl-CoA and malonyl-CoA through the action of enzyme complexes such as polyketide synthases. mdpi.com Efforts in pathway engineering and combinatorial biosynthesis aim to generate novel analogs by modifying these biological pathways, representing a green route to chemical diversity. acs.orgnih.gov For instance, using mutant microbial strains for bioconversion can produce new anthracyclines, avoiding harsh chemical steps. jst.go.jp

Catalysis: Catalytic reagents are favored over stoichiometric ones because they are used in small amounts and can be recycled, reducing waste. nih.gov Modern synthetic strategies for anthracyclines employ sophisticated catalysts, such as the gold(I)-based catalysts used for the crucial glycosylation step, which attaches the sugar moiety to the aglycone. nih.govacs.org These mild and efficient catalytic methods avoid the need for harsher, higher-waste reaction conditions. nih.govacs.org

Reduction of Protecting Groups: Traditional organic synthesis often relies heavily on the use of protecting groups to mask reactive functional groups, a process that adds steps (protection and deprotection) and generates waste. nih.gov A key goal of green chemistry is to reduce or eliminate the use of such derivatives. nih.gov The development of chemo- and regioselective reactions that can target specific sites on a complex molecule without the need for protection is a significant area of research that aligns with this principle.

While the direct application of all twelve green chemistry principles to a specific target like this compound remains a long-term goal, the ongoing evolution of synthetic and biosynthetic methodologies for anthracyclines demonstrates a clear trend towards more sustainable and environmentally conscious chemical research.

Table 2: Application of Green Chemistry Principles in Anthracycline Synthesis

| Green Chemistry Principle | Application in Anthracycline Synthesis Research | Reference |

| Use of Renewable Feedstocks / Biosynthesis | Microbial fermentation using Streptomyces to produce anthracycline cores from simple biological precursors. | mdpi.com |

| Catalysis | Use of gold(I) catalysts for efficient and mild glycosylation reactions. Palladium catalysis in domino reactions. | nih.govbeilstein-journals.orgacs.org |

| Atom Economy / Waste Prevention | Development of domino reactions to construct the tetracyclic aglycone in fewer steps. | beilstein-journals.org |

| Reduce Derivatives | Designing selective reactions to minimize the need for protecting groups. | nih.gov |

| Less Hazardous Chemical Synthesis | Biocatalysis and fermentation in aqueous media reduce the need for hazardous organic solvents. | royalsocietypublishing.orgmdpi.com |

Biosynthetic Pathways and Engineering of 11 Deoxyoxaunomycin

Identification and Characterization of the 11-Deoxyoxaunomycin Biosynthetic Gene Cluster

The genetic instructions for the synthesis of this compound are encoded within a dedicated biosynthetic gene cluster (BGC). The identification and characterization of this cluster have been pivotal in elucidating the step-by-step assembly of the molecule. Bioinformatics tools, such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell), are instrumental in identifying potential BGCs within microbial genomes by predicting conserved domains of key enzymes like polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs). nih.govsecondarymetabolites.orgfrontiersin.org

While a specific BGC for this compound is not explicitly detailed in the provided search results, the general principles of anthracycline BGCs are well-established. These clusters typically contain genes encoding for the polyketide synthase (PKS) responsible for the aglycone backbone, tailoring enzymes (e.g., cyclases, oxygenases, methyltransferases), glycosyltransferases for sugar attachment, and genes for the biosynthesis of the specific sugar moieties. asm.orgnih.govacs.org For instance, the BGC for the related anthracycline steffimycin (B1681132) was identified in "Streptomyces steffisburgensis" and found to contain 36 open reading frames (ORFs), with 24 likely involved in its biosynthesis. asm.org Similarly, the oxazolomycin BGC in Streptomyces albus JA3453 spans 79.5 kb and includes 20 ORFs. nih.gov The identification of such clusters is often confirmed through heterologous expression, where the BGC is transferred to a different host organism, like Streptomyces albus, to induce the production of the compound or its intermediates. asm.orgmdpi.com

Detailed analysis of these clusters reveals the function of individual genes. For example, in the steffimycin cluster, inactivation of the stfX gene, a putative cyclase, demonstrated its role in the cyclization of the fourth ring of the aglycone. asm.org

Table 1: Representative Genes in Anthracycline Biosynthetic Gene Clusters and Their Functions

| Gene/Enzyme Class | Function | Example from Related Anthracyclines |

| Type II Polyketide Synthase (PKS) | Synthesizes the polyketide backbone of the aglycone. nih.govwikipedia.org | snoa123 (nogalamycin) acs.org |

| Cyclase | Catalyzes the cyclization of the polyketide chain to form the tetracyclic ring structure. | stfX (steffimycin) asm.org |

| Oxygenase/Hydroxylase | Modifies the aglycone through hydroxylation and other oxidative reactions. frontiersin.org | DoxA (doxorubicin) nih.gov |

| Methyltransferase | Adds methyl groups to the aglycone or sugar moieties. | AclP, AknX2 (aclarubicin) nih.gov |

| Glycosyltransferase (GT) | Attaches sugar moieties to the aglycone. asm.orgoup.commdpi.com | StfG (steffimycin) asm.org, DnmS (daunorubicin) acs.org |

| Sugar Biosynthesis Genes | Synthesize the specific deoxysugars to be attached. | Genes for dTDP-L-daunosamine synthesis acs.org |

This table is a generalized representation based on data from various anthracycline biosynthetic pathways.

Enzymatic Mechanisms in this compound Biosynthesis

The biosynthesis of this compound is a multi-step process orchestrated by a series of specialized enzymes.

The core scaffold of this compound, the aglycone, is assembled by a type II polyketide synthase (PKS). wikipedia.org These PKSs are multi-enzyme complexes that iteratively condense simple acyl-CoA precursors, typically a starter unit like acetyl-CoA and extender units like malonyl-CoA, to build the polyketide chain. nih.govwikipedia.org The process involves a minimal set of domains: a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). nih.govwikipedia.org The AT domain selects and loads the extender unit onto the ACP, and the KS domain catalyzes the condensation reaction. nih.govwikipedia.org The resulting polyketide chain undergoes a series of cyclization reactions, often guided by associated cyclase enzymes, to form the characteristic tetracyclic ring structure of anthracyclines. asm.org

A crucial step in the biosynthesis of anthracyclines, which significantly impacts their biological activity, is the attachment of one or more sugar moieties to the aglycone. mdpi.comacs.org This reaction is catalyzed by enzymes called glycosyltransferases (GTs). oup.commdpi.com These enzymes transfer a sugar from an activated nucleotide sugar donor, such as dTDP-L-daunosamine, to the aglycone. acs.orgacs.org

The specificity of the glycosyltransferase determines which sugar is attached and at what position on the aglycone. For example, in daunorubicin (B1662515) biosynthesis, the glycosyltransferase DnmS is responsible for attaching L-daunosamine. acs.org Some glycosyltransferases exhibit a degree of flexibility, accepting alternative sugar donors or aglycone substrates, a property that can be exploited in metabolic engineering to create novel anthracycline analogs. acs.org For instance, the glycosyltransferase AknK from the aclacinomycin pathway can use both dTDP-L-2-deoxyfucose and dTDP-L-daunosamine as sugar donors. acs.org

Following the formation of the initial polyketide backbone by the PKS, the aglycone undergoes a series of tailoring reactions, including oxidative modifications, to yield the final this compound structure. nih.gov These reactions are catalyzed by enzymes such as oxygenases, hydroxylases, and reductases, which are encoded by genes within the biosynthetic gene cluster. nih.govfrontiersin.org

A key oxidative step in the biosynthesis of many anthracyclines is the hydroxylation at various positions of the aglycone. For example, in the doxorubicin (B1662922) pathway, the cytochrome P450 monooxygenase DoxA catalyzes the hydroxylation at C-14 of daunorubicin to produce doxorubicin. nih.gov While the specific oxidative enzymes for the this compound pathway are not detailed in the provided search results, it is expected that similar enzymatic activities are involved in tailoring its aglycone. The absence of a hydroxyl group at the C-11 position in this compound is a defining structural feature, suggesting a specific enzymatic control in its pathway that prevents or removes this functional group.

Glycosyltransferases in Sugar Moiety Attachment for Anthracyclines

Metabolic Engineering for Enhanced this compound Production and Novel Analog Generation

Metabolic engineering offers powerful strategies to improve the production of valuable compounds like this compound and to generate novel derivatives with potentially improved therapeutic properties. nih.gov

Genetic manipulation of the producing Streptomyces strains is a key approach for diversifying anthracycline structures. researchgate.net This can involve several strategies:

Heterologous Expression: Introducing the entire biosynthetic gene cluster for an anthracycline into a different, more easily cultivated Streptomyces host can lead to the production of the compound. acs.orgmdpi.com This can also result in the formation of new analogs if the host strain provides different precursor molecules or has a different metabolic background. mdpi.com

Combinatorial Biosynthesis: By combining genes from different anthracycline pathways, novel "hybrid" compounds can be created. nih.govresearchgate.net For example, introducing genes for the biosynthesis of a different sugar moiety into the this compound producer could lead to the attachment of this new sugar to the this compound aglycone. nih.gov A study on Streptomyces peucetius successfully produced N,N-dimethyldaunorubicin by introducing genes from the aclarubicin (B47562) pathway. nih.gov

These genetic engineering techniques, coupled with an increasing understanding of the biosynthetic pathways, provide a versatile toolkit for creating a wide array of novel anthracycline derivatives for further pharmacological evaluation. researchgate.netnih.govnih.gov

Directed Biosynthesis of New Anthracycline Derivatives Related to this compound

Directed biosynthesis leverages the inherent machinery of a producing organism, guiding it toward the creation of novel compounds by feeding it with synthetic precursors or by genetically modifying the biosynthetic pathway. While specific genetic engineering of the this compound pathway is not extensively documented, related studies on similar anthracyclines provide a clear framework for the generation of new derivatives.

A notable example of generating a related derivative is the photochemical production of 10-epi-11-deoxyoxaunomycin (B1248581). This compound was obtained from 10-carboxy-11-deoxy-13-deoxocarminomycin, a metabolite accumulated by a blocked mutant strain, RPM-5, derived from the baumycin-producing Streptomyces sp. D788. ebi.ac.uk This process, while not a direct manipulation of the biosynthetic genes in vivo, demonstrates how pathway intermediates can be isolated from genetically modified strains and subsequently modified to create novel analogs. The parent compound, oxaunomycin (B35306), was itself discovered from a blocked mutant of a daunorubicin-producing microorganism, highlighting the power of pathway inactivation in generating novel structures. nih.gov

Furthermore, research into the biosynthesis of other complex anthracyclines, such as β-rhodomycins, by Streptomyces violaceus has shown that mutagenesis and microbial conversion are effective strategies for producing hybrid anthracyclines. oup.comoup.com These approaches, which involve feeding aglycones or other pathway intermediates to mutant strains that have lost the ability to produce their native aglycone but can still perform glycosylation or other tailoring steps, could be applied to generate derivatives of this compound.

| Precursor/Starting Material | Method | Resulting Analog | Reference |

| 10-carboxy-11-deoxy-13-deoxocarminomycin | Photochemical Conversion | 10-epi-11-deoxyoxaunomycin | ebi.ac.uk |

| Daunorubicin-producing microorganism | Blocked Mutant | Oxaunomycin | nih.gov |

Heterologous Expression Systems for this compound Biosynthesis Components

Heterologous expression, the process of introducing a gene or a full biosynthetic gene cluster (BGC) from a native producer into a more genetically tractable host organism, is a powerful tool for studying and engineering biosynthetic pathways. nih.govamanote.com While the heterologous expression of the complete this compound BGC has not been explicitly detailed in available literature, the principles and techniques have been successfully applied to closely related anthracycline pathways.

Streptomyces species are often the preferred hosts for expressing actinobacterial BGCs due to their similar cellular machinery and precursor availability. dsmz.de For instance, the heterologous expression of the dnrK gene, which encodes a glycosyltransferase from the daunorubicin pathway, in an epelmycin-producing strain of Streptomyces violaceus resulted in the production of a new hybrid anthracycline, 4-O-methylepelmycin. oup.comjst.go.jp This demonstrates the feasibility of "mixing and matching" genes from different anthracycline pathways to create novel compounds.

The successful expression of BGCs relies on several factors, including the successful cloning of large DNA fragments containing the entire cluster and the choice of a suitable host strain. nih.gov Various host systems have been developed and optimized for this purpose, including Streptomyces coelicolor, Streptomyces lividans, and engineered strains of Bacillus subtilis and Escherichia coli. nih.govamanote.com For polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which are central to anthracycline biosynthesis, the host must provide necessary co-factors and post-translational modifications, such as the attachment of a phosphopantetheinyl group by a phosphopantetheinyl transferase (PPTase). ebi.ac.uk

The application of these systems to the this compound pathway could involve:

Identifying and cloning the complete BGC from the native producing organism.

Introducing the BGC into a well-characterized heterologous host like Streptomyces coelicolor.

Genetically modifying the cloned BGC to alter the structure of the final product. For example, inactivating or replacing tailoring enzymes like glycosyltransferases or oxygenases could lead to the production of novel this compound derivatives.

This approach not only facilitates the production of new compounds but also aids in elucidating the function of individual genes within the biosynthetic pathway. nih.gov

| Heterologous Expression Strategy | Example Compound/System | Purpose | Reference |

| Expression of single tailoring gene in a different producer | dnrK (daunorubicin GTF) in S. violaceus | Production of hybrid anthracycline (4-O-methylepelmycin) | oup.comjst.go.jp |

| General Host Development | Streptomyces, Bacillus subtilis, E. coli | Platform for expressing various BGCs | nih.govamanote.comdsmz.de |

| Precursor-directed biosynthesis in heterologous host | KS1-deficient DEBS in S. coelicolor | Production of 6-dEB analogs |

Molecular and Cellular Mechanisms of Action of 11 Deoxyoxaunomycin

DNA Intercalation and Binding Dynamics of 11-Deoxyoxaunomycin

The primary mechanism by which anthracyclines exert their cytotoxic effects is through their interaction with nuclear DNA. This interaction can occur through intercalation, where the planar chromophore of the molecule inserts itself between the base pairs of the DNA double helix, and through electrostatic interactions involving the sugar moiety in the DNA's minor groove. These binding events disrupt the normal function and metabolism of DNA.

Spectroscopic Analysis of this compound-DNA Interactions

While specific spectroscopic studies on this compound are not widely available in the reviewed literature, the interaction of anthracyclines with DNA is typically characterized using several spectroscopic techniques. These methods provide insight into the binding mode and the structural changes induced in the DNA upon complex formation.

UV-Visible (UV-Vis) Spectroscopy: This technique is used to confirm the binding of a ligand to DNA. Upon intercalation, the absorption spectrum of the anthracycline typically shows a bathochromic (red) shift and hypochromism (decreased absorbance), indicative of the interaction between the drug's chromophore and the DNA base pairs. nih.gov

Fluorescence Spectroscopy: The intrinsic fluorescence of anthracyclines is often quenched upon binding to DNA. This quenching can be used to determine binding parameters, such as the binding constant and the number of binding sites. ipl.pt Competition assays, for instance using dyes like PicoGreen that fluoresce upon binding to double-stranded DNA, can also be employed. The displacement of the dye by the intercalating agent leads to a measurable decrease in fluorescence. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for studying conformational changes in DNA upon drug binding. formulationbio.comnih.gov The CD spectrum of DNA is sensitive to its helical structure. Intercalation by an anthracycline can induce significant changes in the DNA's CD spectrum, reflecting alterations in helicity and base pair stacking. ipl.ptresearchgate.net Furthermore, while the drug itself may be achiral, its association with the chiral DNA can induce a CD signal in the absorption region of the drug, providing further evidence of binding. researchgate.net

These analytical techniques are fundamental in elucidating the initial steps of the drug's mechanism of action at the molecular level. jasco-global.com

Kinetic and Thermodynamic Studies of DNA Binding

Kinetic parameters , such as the association (k_on) and dissociation (k_off) rate constants, describe the speed at which the binding equilibrium is reached. Thermodynamic parameters , including the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), provide a complete energetic profile of the binding interaction. aimspress.comntu.edu.sgrsc.org Isothermal Titration Calorimetry (ITC) is a key technique used to directly measure the heat changes associated with binding, allowing for the determination of the binding constant (Ka), stoichiometry (n), and the enthalpy and entropy of binding. ntu.edu.sg

While specific thermodynamic data for this compound are not available in the reviewed literature, studies on similar anthracyclines like doxorubicin (B1662922) reveal that DNA binding is typically a thermodynamically favorable process, characterized by a negative ΔG. The binding is often driven by a combination of favorable enthalpic contributions from hydrogen bonding and van der Waals interactions, and entropic contributions from the release of counter-ions and water molecules from the DNA surface. researchgate.net

Topoisomerase Inhibition Mechanisms by this compound

Beyond simple DNA intercalation, a critical mechanism of action for many anthracyclines is the inhibition of DNA topoisomerases. ejmr.orgmdpi.com These enzymes are vital for resolving topological problems in DNA that arise during replication, transcription, and chromosome segregation. frontiersin.org By interfering with topoisomerase function, anthracyclines can introduce lethal DNA strand breaks, leading to cell cycle arrest and apoptosis. biomedpharmajournal.orgtaylorandfrancis.com

Topoisomerase I Modulation Studies

DNA Topoisomerase I (Topo I) relieves torsional stress by creating transient single-strand breaks in the DNA. nih.gov Some anticancer agents function by stabilizing the covalent complex formed between Topo I and DNA, known as the cleavable complex. biomedpharmajournal.org

Topoisomerase IIα and IIβ Inhibition by this compound

DNA Topoisomerase II (Topo II) functions as a homodimer to create transient double-strand breaks, allowing another DNA duplex to pass through, a process essential for decatenating replicated chromosomes. ejmr.orgnih.gov Mammalian cells express two isoforms, Topo IIα and Topo IIβ. Topo IIα is highly expressed in proliferating cells and is a primary target for many anticancer drugs, while Topo IIβ is expressed more constitutively and its inhibition has been linked to undesirable side effects, such as cardiotoxicity. mdpi.comnih.govplos.org

Anthracyclines are classic Topo II inhibitors, often referred to as "poisons" because they stabilize the Topo II-DNA cleavable complex. nih.govontosight.aiscispace.com Research has shown that oxaunomycin (B35306) is a Topo II-targeting agent. scispace.com Furthermore, its derivative, morpholinyl oxaunomycin (MX2), selectively causes DNA strand breaks through its interaction with Topo II. nih.gov While direct comparative studies on the inhibition of the α and β isoforms by this compound are lacking, the potent Topo II activity of its analogues suggests it is a significant mechanism. The search for inhibitors with selectivity for the Topo IIα isoform over the IIβ isoform is an important goal in developing safer chemotherapeutics. plos.orgnih.gov

Formation and Stabilization of Cleavable Complexes

The stabilization of the topoisomerase-DNA cleavable complex is the hallmark of topoisomerase poisons. frontiersin.orgbiomedpharmajournal.org By preventing the re-ligation of the cleaved DNA strand(s), these agents convert the transient enzymatic intermediate into a permanent DNA lesion. taylorandfrancis.com If these lesions, particularly the double-strand breaks induced by Topo II poisons, are not repaired, they trigger downstream signaling pathways that lead to programmed cell death. ontosight.aius.es

A study using alkaline and neutral elution techniques demonstrated that morpholinyl oxaunomycin (MX2) is a potent inducer of DNA double-strand breaks (DSBs). nih.gov This indicates a strong stabilization of the Topo II-DNA cleavable complex. The extent of DSB formation can be quantified and compared to a standard, such as radiation.

Table 1: DNA Double-Strand Breaks (DSB) Induced by Anthracycline Analogues

| Compound | Concentration (µM) | Exposure Time (h) | DSB (rad equivalents) |

| Morpholinyl Oxaunomycin (MX2) | 10 | 2 | 3300 |

| Doxorubicin (DOX) | 10 | 2 | 1500 |

| Morpholinyl DOX (MRA) | 10 | 2 | 400 |

| Methoxy-morpholinyl DOX (MMDX) | 10 | 2 | 400 |

Data sourced from a study on the human ovarian carcinoma cell line, ES-2. nih.gov

The data clearly show that MX2 is more than twice as potent as doxorubicin in inducing double-strand breaks, highlighting the significant ability of the oxaunomycin structure to function as a Topoisomerase II poison. nih.gov This potent stabilization of the cleavable complex is a key determinant of its cytotoxic activity.

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction by this compound at the Cellular Level

The generation of reactive oxygen species (ROS) is a critical aspect of the cellular response to various stimuli, including chemotherapeutic agents. nih.govwikipedia.org ROS, such as superoxide (B77818) anions and hydrogen peroxide, are highly reactive molecules that can induce oxidative stress, leading to cellular damage. nih.govthermofisher.com This oxidative damage can affect lipids, proteins, and nucleic acids, ultimately contributing to cell death. thermofisher.com

In the context of anthracyclines, a class of compounds to which this compound belongs, the induction of oxidative stress is a recognized mechanism of action. While direct studies on this compound's ROS generation are limited, the behavior of related anthracyclines provides significant insights. For instance, some anthracyclines are known to participate in redox cycling, a process that generates ROS and contributes to their cytotoxic effects. It is plausible that this compound induces similar effects. The production of ROS can trigger a cascade of cellular events, including the activation of stress-response pathways and, ultimately, programmed cell death. embopress.org The imbalance between ROS production and the cell's antioxidant defense systems leads to a state of oxidative stress, which is a key factor in the induction of apoptosis. nih.gov

Mitochondria are a primary source of intracellular ROS, and agents that affect mitochondrial function can modulate ROS production. nih.govwms-site.com Given that some anthracyclines are known to impact mitochondrial respiratory activity, it is conceivable that this compound could influence mitochondrial ROS generation, thereby inducing oxidative stress at the cellular level. acs.orgnih.gov

Modulation of Gene Expression and Signal Transduction Pathways by this compound in in vitro Systems

The interaction of a compound with a cell triggers a complex network of signaling pathways that can modulate gene expression, ultimately determining the cell's fate. wikipedia.orgwikipedia.org Signal transduction pathways are the mechanisms by which cells respond to external stimuli, involving a series of molecular interactions that lead to a specific cellular response. numberanalytics.comlibretexts.orgwikipedia.orgpearson.com

While specific studies detailing the comprehensive modulation of gene expression and signal transduction by this compound are not extensively documented, the actions of related anthracyclines suggest potential mechanisms. Anthracyclines can influence various signaling pathways, including those involved in cell cycle regulation, DNA damage response, and apoptosis. core.ac.uk For example, the activation of stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) and p38 mitogen-activated protein kinase (MAPK) pathways is a common response to cellular stress, including that induced by chemotherapeutic agents. These pathways can, in turn, regulate the expression of genes involved in cell death and survival.

For instance, studies on doxorubicin and aclarubicin (B47562), which are structurally related to this compound, have revealed significant alterations in the expression of genes and proteins involved in cell cycle control, DNA repair, apoptosis, and cellular metabolism. acs.orgnih.govresearchgate.net These studies help to construct a picture of the cellular reprogramming that occurs following treatment with this class of compounds. A study on doxorubicin/aclarubicin hybrids, which share structural similarities with this compound, demonstrated that these compounds could effectively kill cancer cells, with some hybrids showing even greater cytotoxicity than the parent drugs. acs.orgnih.gov This suggests that subtle structural modifications can significantly impact the biological activity and, consequently, the transcriptomic and proteomic profiles.

A genomic convergence approach combining GWAS and gene-expression datasets has been used to identify novel genes associated with diseases like Systemic Lupus Erythematosus (SLE), highlighting the power of these methodologies in uncovering disease-related gene expression changes. nih.gov Similar approaches could be applied to understand the cellular responses to this compound and its analogs.

Epigenetic modifications, such as DNA methylation and histone modifications, play a crucial role in regulating gene expression without altering the DNA sequence itself. frontiersin.orgfrontiersin.orgmdpi.com These modifications are increasingly recognized as important mechanisms through which drugs can exert their effects. nih.govnih.gov

A key epigenetic mechanism of some anthracyclines is the eviction of histones from chromatin. acs.orgnih.govcore.ac.uk This process can lead to changes in chromatin structure and accessibility, thereby altering gene transcription. core.ac.uk These epigenetic alterations are thought to be a critical step in the induction of apoptosis by these drugs. nih.govcore.ac.uk For example, aclarubicin is known to evict histones from heterochromatin, which has consequences for gene expression. acs.org A study on doxorubicin/aclarubicin hybrids showed that the most cytotoxic compound in the series was also a potent inducer of histone eviction. acs.orgnih.gov Given these findings, it is highly probable that this compound and its derivatives also induce epigenetic modifications, such as histone eviction, which contribute to their biological activity.

Table 1: Comparison of Cytotoxicity and Histone Eviction for Selected Anthracycline Analogs This table is generated based on data from related compounds and serves as an illustrative example of the kind of data that would be relevant for this compound.

| Compound | Relative Cytotoxicity (vs. Doxorubicin) | Histone Eviction Rate (Arbitrary Units) |

|---|---|---|

| Doxorubicin | 1 | 1 |

| Aclarubicin | ~5.2 | ~1.5 |

| Hybrid Compound 11 | ~13 | ~3 |

Transcriptomic and Proteomic Studies on Cellular Responses to this compound Analogs

Apoptosis and Necrosis Induction Mechanisms at the Cellular Level

Apoptosis and necrosis are two distinct forms of cell death. akadeum.com Apoptosis, or programmed cell death, is a highly regulated process characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. nih.govyoutube.commedcraveonline.com Necrosis, on the other hand, is a more chaotic process often resulting from acute injury, characterized by cell swelling and lysis, which can trigger an inflammatory response. nih.govptglab.combmbreports.org Some stimuli can induce a form of programmed necrosis, termed necroptosis. ptglab.comnih.gov

Anthracyclines are well-known inducers of apoptosis. semanticscholar.org The induction of apoptosis is a key mechanism underlying their anticancer activity. googleapis.com While less is known specifically about necrosis induction by this compound, it is possible that at high concentrations or under certain cellular conditions, necrotic cell death could also occur.

The caspase family of proteases plays a central role in the execution of apoptosis. nih.govcellsignal.com Caspases are present in the cell as inactive zymogens and are activated in a cascade-like manner in response to apoptotic signals. This cascade can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. nih.govthermofisher.commdpi.com

The extrinsic pathway is triggered by the binding of death ligands to their receptors on the cell surface, leading to the activation of initiator caspase-8 or -10. nih.govthermofisher.com The intrinsic pathway is initiated by cellular stress and involves the release of cytochrome c from the mitochondria, which leads to the activation of initiator caspase-9. thermofisher.commdpi.com Both pathways converge on the activation of effector caspases, such as caspase-3, -6, and -7, which are responsible for cleaving a wide range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.gov

Given that anthracyclines are potent inducers of apoptosis, it is highly likely that this compound activates the caspase cascade. The activation of caspase-11 (caspase-4/5 in humans) represents a non-canonical inflammasome pathway that can also lead to cell death. embopress.orgfrontiersin.org

Mitochondria play a central role in the intrinsic pathway of apoptosis. medcraveonline.commdpi.com The integrity of the mitochondrial membrane is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. nih.gov In response to apoptotic stimuli, the balance shifts in favor of pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP). mdpi.com

MOMP results in the release of several pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c. thermofisher.commdpi.com In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. mdpi.com This, in turn, activates downstream effector caspases.

Some anthracyclines have been shown to affect mitochondrial respiratory activity, which can contribute to the induction of apoptosis. acs.orgnih.gov It is plausible that this compound modulates the mitochondrial pathway to induce apoptosis by either directly affecting mitochondrial function or by influencing the expression or activity of Bcl-2 family proteins. nih.govmdpi.com

Table 2: Key Proteins in Apoptotic Pathways Potentially Modulated by this compound This table lists key proteins involved in apoptosis that are likely targets for modulation by this compound, based on the known mechanisms of related compounds.

| Protein | Pathway | Function in Apoptosis |

|---|---|---|

| Caspase-3 | Effector Caspase | Execution of apoptosis |

| Caspase-8 | Initiator Caspase | Extrinsic pathway activation |

| Caspase-9 | Initiator Caspase | Intrinsic pathway activation |

| Bax | Bcl-2 Family | Pro-apoptotic, promotes MOMP |

| Bcl-2 | Bcl-2 Family | Anti-apoptotic, inhibits MOMP |

| Cytochrome c | Mitochondrial Protein | Activates apoptosome formation |

Structure Activity Relationship Sar Studies of 11 Deoxyoxaunomycin and Its Analogs

Impact of Aglycone Modifications on Molecular Mechanisms of Action

The aglycone, or non-sugar portion, of 11-Deoxyoxaunomycin is the tetracyclic anthraquinone (B42736) chromophore. Modifications to this rigid structure, particularly the presence and position of hydroxyl groups and other substituents, can profoundly alter the drug's interaction with its primary targets, DNA and topoisomerase II.

The hydroxylation pattern on the aglycone is a critical determinant of biological potency. jst.go.jp The hydroxyl group at position C-11, which is absent in this compound, is particularly significant.

C-11 Hydroxyl Group: The presence of a hydroxyl group at the C-11 position is strongly linked to the molecule's ability to engage in redox cycling and generate reactive oxygen species (ROS). Analogs that lack the C-11 hydroxyl group are significantly less efficient at DNA cleavage, oxygen reduction, and the formation of hydroxyl radicals. The iron complexes of anthracyclines possessing a C-11 hydroxyl are potent redox catalysts. Studies have shown that the presence of a hydroxyl group at C-11 enhances in vitro potency in leukemia cell lines. jst.go.jpnih.gov Furthermore, the C-10 and C-11 positions in the chromophore are of particular importance for the interaction with topoisomerase II; analogs with hydroxyl groups at both C-10 and C-11 effectively stimulate topoisomerase II-mediated DNA cleavage. nih.gov The absence of the O11 hydroxyl group creates a void in the intercalation cavity when the drug binds to DNA, which can affect the stacking interactions between the aglycone and the DNA base pairs. nih.gov

Other Hydroxyl Groups and Substituents:

Hydroxyl groups at positions C-1, C-4, and C-6 also have significant relationships to in vitro potency. jst.go.jp

A C-1 hydroxyl group can enhance potency, though it may decrease the life span prolongation effect in some models. jst.go.jp

For substituents at the C-4 position, in vitro potency increases in the order of methoxy (B1213986) < hydroxy < deoxy. jst.go.jp The removal of the C4 methoxy group, as seen in idarubicin, results in a different binding surface in the major groove of the DNA. nih.govrcsb.org

Table 1: Impact of Aglycone Hydroxyl Group Modifications on Anthracycline Activity

| Position of Modification | Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| C-11 | Absence of -OH (Deoxy) | Reduced DNA cleavage, inefficient oxygen reduction, creates void in DNA intercalation cavity. | nih.gov |

| C-11 | Presence of -OH | Enhanced in vitro potency, potent redox catalysis, stimulates topoisomerase II-mediated DNA cleavage (with C-10 -OH). | jst.go.jpnih.govnih.gov |

| C-4 | -OCH₃ vs. -OH vs. -H | Potency increases: -OCH₃ < -OH < -H (deoxy). | jst.go.jp |

| C-1 | Presence of -OH | Enhanced in vitro potency. | jst.go.jp |

| C-6 | Absence of -OH | Lowered cytotoxicity and inhibition of DNA/RNA synthesis. | jst.go.jp |

The anthraquinone chromophore is central to the primary mechanism of action for many anthracyclines: DNA intercalation. Modifications to this system can impact binding affinity and subsequent biological events.

Structural modifications in the anthraquinone chromophore can reduce DNA binding affinity. nih.gov For example, the introduction of a bulky methoxy group can cause steric hindrance that interferes with optimal intercalation. nih.gov The SN-07 chromophore, a unique anthracycline, is classified as a class I anthracycline antibiotic due to its potent inhibition of both DNA and RNA synthesis. tandfonline.comtandfonline.com The modification of this chromophore into a complex with DNA can create a novel drug delivery system. tandfonline.com Changes in the chromophore, such as the removal of the C4 methoxy group, alter the binding surface of the drug in the major groove of DNA, which may be responsible for differences in biological activities among analogs. nih.govrcsb.org

Role of Specific Hydroxyl Groups and Substituents (e.g., C-11 hydroxyl)

Role of the Daunosamine (B1196630) Sugar Moiety in this compound Activity

The precise three-dimensional arrangement of atoms (stereochemistry) and the nature of chemical groups on the daunosamine sugar play a crucial role in the drug's effectiveness. scispace.com

Stereochemistry: The stereochemistry of the sugar moiety is vital for pharmacological activity. researchgate.net A prime example is the difference between doxorubicin (B1662922) and its epimer, epirubicin (B1671505). The sole difference is the stereochemistry at the C-4' position of the sugar (l-daunosamine vs. l-acosamine), yet this change results in epirubicin having a more favorable profile due to lower cardiotoxicity. acs.org Studies with synthetic glycosides have also shown that specific stereochemical configurations, such as an equatorial C-3 amine, can lead to the most potent cytotoxic activity, underscoring that the carbohydrate segment is directly involved in the mechanism of action. nih.gov

Table 2: Influence of Daunosamine Sugar Modifications on Anthracycline Activity

| Position/Type of Modification | Modification Example | Observed Effect on Activity | Reference |

|---|---|---|---|

| C-4' Stereochemistry | Epimerization (e.g., L-daunosamine to L-acosamine) | Alters biological profile (e.g., reduced cardiotoxicity in epirubicin). | acs.org |

| C-3' Amine | Blocking or replacement (e.g., with azido (B1232118) group) | Substantial loss of cytotoxicity and reduced DNA binding. | scispace.comresearchgate.net |

| C-3' Amine | N,N-dimethylation | Improved cytotoxicity. | acs.orgnih.gov |

| Sugar Chain Length | Addition of second or third sugar unit | Increased in vitro potency (trisaccharides > disaccharides > monosaccharides). | jst.go.jp |

The glycosidic bond connects the daunosamine sugar to the C-7 hydroxyl of the aglycone. The stereochemistry of this linkage—typically alpha (α) in natural anthracyclines—is critical for activity. universiteitleiden.nl

In 2-deoxy sugars like daunosamine, the lack of a participating group at the C-2 position makes stereocontrol during synthesis challenging. universiteitleiden.nl However, maintaining the natural α-anomeric configuration is crucial. Synthetic strategies that exclusively produce the α-anomer yield highly effective compounds. nih.gov In contrast, analogs with a beta (β) glycosidic linkage have been shown to be inactive. nih.gov This highlights that the specific orientation of the sugar relative to the aglycone, dictated by the α-linkage, is a fundamental requirement for proper interaction with biological targets. nih.govnih.gov

Stereochemistry and Substitutions on the Sugar

Design Principles for Modulating this compound's Molecular Interactions

Based on extensive SAR studies, several key design principles have emerged for modulating the molecular interactions and biological activity of this compound and its analogs:

Targeted Aglycone Hydroxylation: The strategic addition or removal of hydroxyl groups on the aglycone can fine-tune the mechanism of action. Specifically, introducing a hydroxyl group at the C-11 position can enhance potency and topoisomerase II interaction, a key feature absent in this compound. nih.govnih.gov Modification at C-4 can also alter DNA groove binding. nih.gov

Chromophore Integrity and Modification: While the core anthraquinone structure is necessary for intercalation, minor modifications can influence binding affinity. Bulky substituents should be avoided as they can sterically hinder DNA intercalation. nih.gov

Stereospecific Sugar Modification: The daunosamine moiety is a critical pharmacophore. Altering its stereochemistry, for instance at the C-4' position, can modulate the therapeutic index by potentially reducing toxicity while retaining efficacy. acs.org

Preservation of the C-3' Amino Group: The C-3' amino group is essential for DNA binding and cytotoxicity. scispace.comresearchgate.net While its removal is detrimental, its modification (e.g., N,N-dimethylation) can enhance activity. acs.org

Maintenance of the α-Glycosidic Linkage: The α-configuration of the bond linking the sugar to the aglycone is mandatory for biological activity. nih.govnih.gov Any synthetic design must prioritize the formation of this specific linkage.

Glycosylation Engineering: Expanding the glycan portion from a monosaccharide to a disaccharide or trisaccharide can increase potency, likely by providing additional points of interaction with cellular targets. jst.go.jp

These principles guide the rational design of novel anthracycline analogs, including derivatives of this compound, with the goal of creating more effective and selective therapeutic agents.

Advanced Analytical and Spectroscopic Research on 11 Deoxyoxaunomycin

NMR Spectroscopy for Structural Dynamics and Ligand Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the atomic-resolution study of molecular structure, dynamics, and interactions in solution. springernature.comncsu.eduresearchmap.jp For a molecule like 11-Deoxyoxaunomycin, NMR provides indispensable information that goes beyond a static structural picture.

Detailed Research Findings: NMR methods are particularly adept at monitoring dynamic processes such as conformational changes, domain movements, and ligand binding over a wide range of timescales, from picoseconds to seconds. nih.gov Techniques like Transverse-Relaxation-Optimized Spectroscopy (TROSY), often combined with isotopic labeling (e.g., ¹³C, ¹⁵N), make it possible to study high-molecular-weight complexes, which is relevant when examining the interaction of this compound with macromolecular targets like DNA or proteins. nih.govbruker.com

To study ligand interactions, NMR titration experiments are frequently performed. By adding a ligand (e.g., a DNA oligonucleotide) to a solution of this compound and monitoring the changes in the NMR spectrum, researchers can identify the specific atoms involved in the binding interface. researchmap.jp These changes, known as chemical shift perturbations, provide a "fingerprint" of the interaction surface. The magnitude of these shifts, when analyzed at different ligand concentrations, can be used to determine the binding affinity (dissociation constant, Kd). springernature.complos.org

Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY and transferred NOE (trNOE), can reveal through-space proximities between atoms, providing crucial distance restraints to build a high-resolution 3D model of the this compound-ligand complex. researchmap.jp Dynamic processes, such as the flexibility of the sugar moiety relative to the tetracyclic core, can be probed using relaxation measurements, which give insight into the molecule's conformational entropy. mdpi.comnih.gov

| NMR Technique | Information Obtained for this compound | Typical Application |

| 1D ¹H and ¹³C NMR | Basic structural confirmation and purity check. | Initial characterization of a synthesized or isolated batch. |

| 2D COSY/TOCSY | Reveals scalar coupling networks to map proton connectivity within the sugar and aglycone moieties. | Assignment of proton signals to specific positions in the molecule. |

| 2D HSQC/HMBC | Correlates protons with directly attached (HSQC) or long-range coupled (HMBC) carbons to confirm the carbon skeleton and linkage of the sugar. | Complete and unambiguous assignment of ¹H and ¹³C chemical shifts. |

| 2D NOESY/ROESY | Identifies through-space proximities between protons, defining the 3D fold and orientation of the glycosidic bond. mdpi.com | Determining the relative stereochemistry and conformation in solution. |

| Chemical Shift Perturbation (CSP) | Maps the binding interface by monitoring changes in ¹H or ¹⁵N chemical shifts upon addition of a biomolecule. researchmap.jp | Identifying the parts of this compound that interact with DNA or proteins. |

| Saturation Transfer Difference (STD) | Identifies which protons of this compound are in close contact with a large, saturated biomolecular target. researchmap.jp | Screening for binding and identifying the binding epitope without labeling the target. |

Mass Spectrometry Techniques in Metabolomic Studies of this compound Pathways

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules, making it central to the field of metabolomics. biocrates.com In the context of this compound, MS-based metabolomics is critical for investigating its biosynthetic pathway in producer organisms, such as Streptomyces species. researchgate.netfrontiersin.org

Detailed Research Findings: The biosynthesis of anthracyclines is a multi-stage process involving the creation of a polyketide aglycone, followed by various tailoring steps including glycosylation. researchgate.netfrontiersin.org Metabolomic approaches allow for the qualitative and quantitative analysis of a wide range of small-molecule metabolites within a biological system. jogh.org By comparing the metabolic profiles of wild-type producer strains with those of genetically engineered mutants, researchers can identify pathway intermediates and shunt products.

Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed to separate the complex mixture of metabolites extracted from microbial cultures before MS analysis. biocrates.comjogh.org High-resolution mass spectrometers, like Time-of-Flight (TOF) or Orbitrap analyzers, provide accurate mass measurements, enabling the confident identification of known metabolites and the annotation of potentially novel compounds related to this compound. biocrates.com Tandem mass spectrometry (MS/MS) further aids in structural elucidation by fragmenting a selected ion and analyzing its product ions, which provides clues about the molecule's substructures.

For instance, a metabolomics study might aim to identify the immediate precursors to this compound. By creating a knockout mutant of the final glycosyltransferase gene, researchers would expect to see an accumulation of the aglycone precursor and a disappearance of the final product in the LC-MS profile, thus confirming the function of the disrupted gene.

| Metabolite Type | Hypothetical Mass (Da) | Role in Pathway | Detection Method |

| Aklavinone (B1666741) | 398.1053 | A common anthracycline aglycone precursor. | LC-MS/MS |

| 11-Deoxy-ε-rhodomycinone | 414.1002 | Potential direct aglycone precursor to this compound. | High-Resolution LC-MS |

| TDP-L-rhodosamine | 463.1536 | Activated sugar donor for glycosylation step. | LC-MS |

| This compound | 527.1893 | Final product of the pathway. | LC-MS/MS |

| Related shunt products | Variable | Byproducts resulting from metabolic bottlenecks or engineered pathways. | Untargeted Metabolomics |

Chromatography-Based Methodologies for Purity Assessment and Derivative Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable chromatographic technique for the separation, identification, and purification of chemical compounds. moravek.com It is a primary method for assessing the purity of this compound samples and for analyzing its derivatives, which may be generated through biosynthetic engineering or semi-synthetic modifications. universiteitleiden.nlmdpi.com

Detailed Research Findings: The purity of a pharmaceutical compound is critical, as impurities can affect its biological activity and introduce confounding variables in research. moravek.com In an HPLC system, a sample is injected into a column containing a stationary phase, and a liquid mobile phase is pumped through. moravek.com Components of the sample separate based on their differential interactions with the stationary and mobile phases.

For purity assessment, a reversed-phase HPLC method is typically used for anthracyclines. The purity of the this compound peak in the resulting chromatogram is evaluated based on several criteria. The peak should be symmetrical, as tailing or fronting can indicate the presence of co-eluting impurities. torontech.com A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is often used to acquire UV-Vis spectra across the entire peak. sepscience.com A spectrally pure peak will exhibit identical spectra across its width, which can be confirmed by software that calculates a "purity angle" or similar metric. torontech.comsepscience.com The most definitive assessment combines HPLC with mass spectrometry (LC-MS), which can distinguish between compounds that have identical UV spectra but different masses. sepscience.com

HPLC is also crucial for the analysis of derivatives. For example, if the sugar moiety of this compound is chemically altered, HPLC can be used to separate the starting material, reagents, and the new derivative, allowing for its isolation and subsequent characterization.

| Parameter | Typical Condition/Setting | Purpose |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity. Standard for many organic molecules. |

| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% formic acid or trifluoroacetic acid) | To ensure good separation of the main compound from more or less polar impurities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for efficient separation. |

| Detection | DAD/PDA at specific wavelengths (e.g., 254 nm, 480 nm) | Quantitation and spectral purity analysis. Anthracyclines have characteristic absorbances. |

| Column Temperature | 25-40 °C | To ensure reproducible retention times and improve peak shape. |

| Purity Calculation | Area Normalization: (Area of main peak / Total area of all peaks) x 100 torontech.com | Provides a quantitative estimate of the purity of the sample. |

Biophysical Characterization of this compound Interactions with Biomolecules

Understanding how this compound interacts with its biological targets, primarily DNA, is fundamental to deciphering its mechanism of action. nih.gov A variety of biophysical techniques are employed to characterize these non-covalent interactions, providing quantitative data on binding affinity, stoichiometry, kinetics, and thermodynamics. nih.govtechnion.ac.ilfarmaciajournal.com

Detailed Research Findings: The interaction between small molecules and DNA can occur through several modes, including intercalation between base pairs, binding within the major or minor grooves, and electrostatic interactions with the phosphate (B84403) backbone. nih.govfarmaciajournal.com Biophysical methods can help distinguish between these modes.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. technion.ac.il This allows for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction between this compound and a biomolecule. From these, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding process. technion.ac.il

Circular Dichroism (CD) Spectroscopy is used to monitor conformational changes in macromolecules upon ligand binding. The standard B-form DNA has a characteristic CD spectrum. Intercalation of a molecule like this compound into the DNA helix typically induces significant changes in this spectrum, reflecting distortions such as unwinding and lengthening of the DNA structure. mdpi.com In contrast, pure groove binding often results in smaller perturbations. mdpi.com